BenchChemオンラインストアへようこそ!

Etamycin

MRSA Time-kill kinetics Vancomycin comparator

Etamycin (CAS 102646-56-0), also referred to as Etamycin A, viridogrisein I, and neoviridogrisein IV, is a monocyclic peptide lactone antibiotic belonging to the streptogramin B class. It is a depsipeptide natural product biosynthesized by Streptomyces griseus, S.

Molecular Formula C44H62N8O11
Molecular Weight 879 g/mol
CAS No. 102646-56-0
Cat. No. B1203400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamycin
CAS102646-56-0
Synonymsetamycin
neoviridogrisein IV
viridogrisein
Molecular FormulaC44H62N8O11
Molecular Weight879 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
InChIInChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)
InChIKeySATIISJKSAELDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etamycin (CAS 102646-56-0): Chemical Identity, Source, and Procurement-Relevant Baseline


Etamycin (CAS 102646-56-0), also referred to as Etamycin A, viridogrisein I, and neoviridogrisein IV, is a monocyclic peptide lactone antibiotic belonging to the streptogramin B class [1]. It is a depsipeptide natural product biosynthesized by Streptomyces griseus, S. griseoviridis, and allied Streptomyces spp., and is co-produced with the streptogramin A antibiotic griseoviridin [2]. The molecule has the molecular formula C₄₄H₆₂N₈O₁₁ and a molecular weight of 879.01 g/mol [1]. Its structure features a 13-membered macrocyclic lactone core, a characteristic 3-hydroxy-picolinyl moiety essential for bioactivity, and multiple N-methylated amino acid residues [3]. The compound is a weakly basic polypeptide (pKa ~1–2), exhibits optical rotation [α]D²⁶ +62° (c=5, CHCl₃), and absorbs at UV λmax 304.5 nm (log ε 3.91) [2]. As a research-use antibiotic, etamycin is typically supplied at ≥95% purity and requires long-term storage in a cool, dry environment .

Why Etamycin (CAS 102646-56-0) Cannot Be Replaced by Other Streptogramins or In-Class Depsipeptides


Etamycin occupies a distinctive position within the streptogramin B class that precludes simple substitution by other streptogramins or cyclic depsipeptides. Unlike the clinically approved streptogramin combination quinupristin/dalfopristin (Synercid), which requires both group A and group B components for bactericidal synergy, etamycin demonstrates significant anti-MRSA activity as a single agent, a property not generalizable to all streptogramin B members [1]. Moreover, the 3-hydroxy-picolinyl moiety of etamycin has been experimentally demonstrated to be essential both for biological activity and for recognition by streptogramin-inactivating enzymes, providing a functional pharmacophore fingerprint that distinguishes it from streptogramin B members lacking this heterocyclic modification [2]. Additionally, the marine-derived isolate of etamycin characterized by Haste et al. (2010) exists as a three-rotamer conformational species by 2D NMR, a structural feature that may influence target binding and is not documented for terrestrial etamycin congeners or for the fijimycins [1]. These structural, mechanistic, and conformational factors mean that procurement or experimental substitution with virginiamycin S1, quinupristin, or the fijimycins cannot be assumed to recapitulate etamycin's reported pharmacological profile.

Etamycin (CAS 102646-56-0): Quantitative, Comparator-Backed Evidence for Scientific Differentiation


Faster Early-Stage Bactericidal Kinetics Against CA-MRSA Compared to Vancomycin

In time-kill assays against the CA-MRSA (USA300) strain UAMS-1182, etamycin at 10× MIC (40 mg/L) exhibited more rapid bacterial killing than vancomycin at 10× MIC during the first 6 hours of drug exposure [1]. However, at 24 hours, vancomycin reduced viable bacterial counts to below the limit of detection, whereas etamycin-mediated killing, although substantial (~3-log reduction at 4× MIC, with <1% of the starting inoculum remaining viable), remained incomplete [1]. This kinetic profile—faster early-phase killing but less complete sterilization at 24 h—constitutes a differentiated pharmacodynamic signature relative to vancomycin.

MRSA Time-kill kinetics Vancomycin comparator

Favorable In Vitro Selectivity Index in Mammalian HeLa Cells

In a HeLa cell cytotoxicity assay, etamycin exhibited no detectable cytotoxicity at concentrations up to 128 mg/L, the highest concentration tested [1]. Given the MIC range of 1–2 mg/L against HA- and CA-MRSA strains, this yields a selectivity index (SI = CC₀ / MIC) of at least 64–128, with the true upper bound undetermined because cytotoxicity was not observed at the maximal concentration [1]. In vivo tolerability is further supported by historical murine LD₅₀ data: >3000 mg/kg p.o. and >2000 mg/kg s.c., consistent with low acute mammalian toxicity [2].

Cytotoxicity Therapeutic index HeLa

Superior In Vivo Survival Over Clarithromycin in a Zebrafish M. abscessus Infection Model

In a zebrafish (Danio rerio) systemic infection model using the hypervirulent M. abscessus strain CIP 104536T (rough morphotype), etamycin at 50 μM conferred 85% survival at 13 days post-infection (dpi), compared to approximately 80% survival with clarithromycin at the same 50 μM concentration [1]. In vitro, etamycin displayed MIC₅₀ values of 1.8–8.2 μM (MIC₉₀ 4.3–28.3 μM) across three M. abscessus subspecies and 1.7–4.1 μM (MIC₉₀ 4.3–10.3 μM) against clinical isolates, with clarithromycin exhibiting comparable MIC₅₀ values [1]. Etamycin also inhibited intracellular M. abscessus replication within murine bone marrow-derived macrophages (mBMDMs) at 10 μM without cytotoxicity, and showed no significant reduction in cell viability across multiple mammalian cell lines up to 50 μM [1].

Mycobacterium abscessus Zebrafish infection model Clarithromycin comparator

Significant Protection in a Murine Model of Lethal Systemic MRSA Infection

In a murine systemic MRSA infection model using the HA-MRSA strain Sanger 252 (etamycin MIC 8–16 mg/L), female CD1 mice treated with two intraperitoneal doses of etamycin at 20 mg/kg (1 h and 8 h post-infection) exhibited 20% mortality over a 72-hour monitoring period, compared to 75% mortality in DMSO vehicle-treated controls (n=10 etamycin, n=8 control) [1]. This represents an absolute mortality reduction of 55 percentage points and a relative risk reduction of 73%. The model conservatively employed a strain with a higher MIC (8–16 mg/L) than the most susceptible MRSA strains (1–2 mg/L), suggesting that efficacy may be greater against highly susceptible isolates [1].

Murine sepsis model MRSA infection In vivo efficacy

Intrinsic Single-Agent Streptogramin B Activity Without Requiring a Group A Partner

Clinically, streptogramins are used as synergistic A/B combinations (e.g., quinupristin/dalfopristin, Synercid) because group A and B streptogramins are individually bacteriostatic and require co-administration for bactericidal activity [1]. Etamycin (a group B streptogramin) departs from this paradigm: at 4× MIC it achieved an approximately 3-log reduction in viable CA-MRSA at 24 h, and at 10× MIC it displayed bactericidal-level killing during early time points [1]. The authors explicitly note that 'etamycin, presumably through protein synthesis inhibition, exhibits significant activity against MRSA alone without the benefit of its streptogramin A partner' [1]. This is not a general property of streptogramin B antibiotics; quinupristin alone is bacteriostatic and requires dalfopristin (group A) for clinical efficacy [1].

Streptogramin B Monotherapy Quinupristin/dalfopristin

3-Hydroxy-Picolinyl Moiety: An Essential Pharmacophore Distinct from Other Streptogramins

Using LC-MS and LC-MS/MS analyses of etamycin analogs, Bateman et al. (1997) demonstrated that the 3-hydroxy-picolinyl moiety of etamycin is essential both for enzymatic ring-opening by streptogramin-inactivating enzymes and for the biological activity of streptogramin antibiotics [1]. The enzyme, isolated from Streptomyces lividans, was specific for streptogramins and acted on both type B-I and B-II subgroups, but showed no activity against other cyclodepsipeptides such as surfactins and viscosin [1]. The picolinyl residue was proposed to constitute a distinctive topographic feature governing binding to both target ribosomes and resistance enzyme active sites [1].

Picolinyl moiety Structure-activity relationship Enzyme recognition

Etamycin (CAS 102646-56-0): Evidence-Grounded Research and Industrial Application Scenarios


Lead Compound for Anti-MRSA Drug Discovery Programs Requiring Rapid Early Bactericidal Action

Etamycin's faster early-phase killing kinetics against CA-MRSA relative to vancomycin at 10× MIC, combined with its favorable selectivity index (>64–128 in HeLa cells) and significant in vivo survival benefit in a murine sepsis model (20% vs 75% mortality in controls), position it as a compelling lead scaffold for anti-MRSA drug discovery [1]. Medicinal chemistry teams can leverage the picolinyl moiety SAR to generate analogs with improved 24-hour sterilization capacity while retaining the rapid early kill phenotype [1][2]. The compound's single-agent streptogramin B activity further simplifies preclinical pharmacokinetic/pharmacodynamic (PK/PD) profiling by removing the need to co-administer and co-optimize a group A partner [1].

Hit-to-Lead Candidate for M. abscessus Pulmonary Infection Therapeutics

Etamycin's demonstrated in vitro potency against M. abscessus subspecies and clinical isolates (MIC₅₀ 1.7–8.2 μM), its ability to inhibit intracellular M. abscessus within macrophages without cytotoxicity, and its numerically superior in vivo survival benefit over clarithromycin in the zebrafish model (85% vs ~80% survival at 50 μM, 13 dpi) collectively support its advancement as a hit-to-lead candidate for M. abscessus pulmonary infections [3]. This is a high-urgency application scenario given the extreme paucity of active leads against drug-resistant M. abscessus and the documented limitations of clarithromycin-based regimens, including acquired resistance and moderate efficacy [3].

Chemical Probe for Studying Streptogramin B Ribosome Interactions and Resistance Mechanisms

Because the 3-hydroxy-picolinyl moiety of etamycin is both essential for biological activity and a determinant of enzyme-mediated inactivation, etamycin serves as a well-characterized chemical probe for investigating streptogramin-ribosome binding interactions and streptogramin B resistance mechanisms [2]. The compound is a validated substrate of the S. lividans streptogramin-inactivating enzyme and acts on both type B-I and B-II subgroups, making it useful for in vitro resistance surveillance assays and for studying the structural basis of vgb-type lyase and vat-type acetyltransferase resistance mechanisms [2][1].

Marine Natural Product Screening Benchmark for Anti-MRSA Depsipeptides

Etamycin was the first streptogramin antibiotic identified from a marine-derived actinomycete (strain CNS-575, isolated from Fijian coastal sediments) and was characterized as a three-rotamer conformational species by 2D NMR [1]. This marine provenance, together with its well-defined anti-MRSA activity profile and structural elucidation, makes etamycin an ideal positive control and benchmarking standard for natural product screening programs targeting anti-MRSA depsipeptides from marine actinomycetes, including the fijimycins A–C, which share the etamycin scaffold but exhibit distinct MIC₁₀₀ values (4–16 μg/mL) [1][4].

Quote Request

Request a Quote for Etamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.